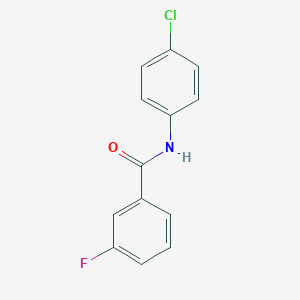

N-(4-chlorophenyl)-3-fluorobenzamide

Beschreibung

N-(4-Chlorophenyl)-3-fluorobenzamide is a halogenated aromatic amide characterized by a benzamide core substituted with a fluorine atom at the meta position and a 4-chlorophenyl group attached via an amide linkage. This compound is structurally tailored to optimize electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Its synthesis typically involves coupling 3-fluorobenzoyl chloride with 4-chloroaniline derivatives under basic conditions, as seen in analogous compounds .

Eigenschaften

Molekularformel |

C13H9ClFNO |

|---|---|

Molekulargewicht |

249.67 g/mol |

IUPAC-Name |

N-(4-chlorophenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C13H9ClFNO/c14-10-4-6-12(7-5-10)16-13(17)9-2-1-3-11(15)8-9/h1-8H,(H,16,17) |

InChI-Schlüssel |

OHQGLWLRBYMFAP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Cl |

Kanonische SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)Cl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Halogen-Substituted Benzamides and Maleimides

Key Findings:

- N-(4-Chlorophenyl)maleimide Derivatives: In antiproliferative assays (HG-3 cells), N-(4-chlorophenyl)maleimide (20b) exhibited a mean IC50 of 0.76 µM, outperforming analogs with nitro (25b, IC50 = 35% viability) or fluoro (25h, 35% viability) substituents. The chloro group enhances lipophilicity and target binding compared to smaller halogens like fluorine . In enzyme inhibition studies, N-(4-chlorophenyl)maleimide (22) showed moderate inhibitory activity (IC50 = 7.24 µM) against monoacylglycerol lipase (MGL), while bromo (25, IC50 = 4.37 µM) and iodo (28, IC50 = 4.34 µM) analogs were more potent. This suggests that larger halogens improve MGL binding, likely due to enhanced van der Waals interactions .

- N-(4-Fluorophenyl)-3-fluorobenzamide (45): Structurally similar to the target compound but with a 4-fluorophenyl group, this analog was synthesized via 3-fluorobenzoyl chloride and 4-(4-fluorophenyl)-1,2,5-oxadiazol-3-amine.

Table 1: Comparison of Halogen-Substituted Analogs

| Compound | Substituents | Biological Activity (IC50 or % Viability) | Key Property Influence |

|---|---|---|---|

| N-(4-Chlorophenyl)-3-fluorobenzamide | 3-F, 4-Cl | Not reported | Balanced lipophilicity, electron withdrawal |

| N-(4-Chlorophenyl)maleimide (20b) | 4-Cl | IC50 = 0.76 µM (HG-3 cells) | Enhanced antiproliferative activity |

| N-(4-Fluorophenyl)-3-fluorobenzamide (45) | 3-F, 4-F | Not reported | Reduced steric bulk vs. chloro |

| N-(4-Iodophenyl)maleimide (28) | 4-I | IC50 = 4.34 µM (MGL inhibition) | Increased van der Waals interactions |

Heterocyclic and Triazole Derivatives

- 1,2,5-Oxadiazole Derivatives (46): Compound 46 (N-[4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-fluorobenzamide) incorporates an oxadiazole ring, which may enhance metabolic stability and π-π stacking interactions.

- Triazole Thiones (4a–5d): Fluorobenzamide-containing triazole derivatives (e.g., 4a–5d) demonstrated improved insecticidal and agrochemical activities compared to non-fluorinated analogs. The fluorine atom likely stabilizes the amide bond against hydrolysis, extending half-life .

Structural and Electronic Considerations

- Chlorine (4-position): Increases lipophilicity (Cl logP = 0.71) and steric bulk compared to fluorine, improving membrane permeability.

- Comparative Stability :

- Fluorine’s small size and high electronegativity reduce metabolic degradation, as seen in triazole derivatives . Chlorine’s larger size may enhance binding in hydrophobic enzyme pockets, as observed in maleimide inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.